![molecular formula C12H6Br2Cl2 B14150615 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene CAS No. 89185-30-8](/img/structure/B14150615.png)
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclobuta[b]naphthalene core
Méthodes De Préparation
The synthesis of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a suitable naphthalene derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced by other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity. The pathways involved may include the modulation of specific biochemical processes or the inhibition of certain enzymes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene include:
1,1-Dibromo-1,2-dichloroethane: A simpler compound with similar halogenation but different structural features.
1,2-Dibromo-1,1-dichloroethane: Another halogenated compound with distinct chemical properties.
Ethane, 1,2-dibromo-1,1,2,2-tetrachloro-: A more heavily halogenated compound with different reactivity
Propriétés
Numéro CAS |
89185-30-8 |
|---|---|
Formule moléculaire |
C12H6Br2Cl2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
2,2-dibromo-1,1-dichlorocyclobuta[b]naphthalene |
InChI |
InChI=1S/C12H6Br2Cl2/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(11,15)16/h1-6H |
Clé InChI |
BVSQIBSLDFAMMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(C3(Br)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
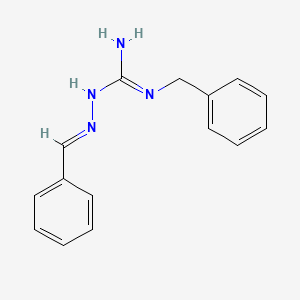
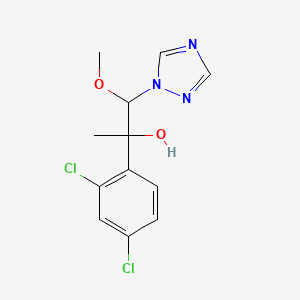
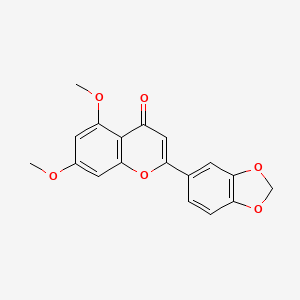
![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
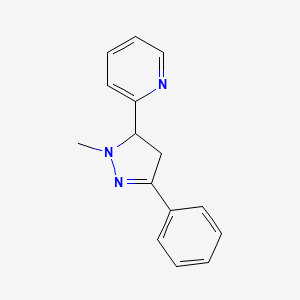
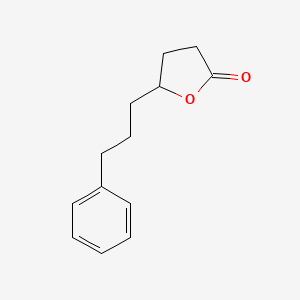
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
